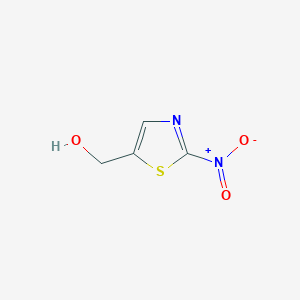
(2-Nitrothiazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-thiazolemethanol is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of a nitro group and a hydroxymethyl group in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-thiazolemethanol typically involves the nitration of thiazole derivatives. One common method is the electrophilic nitration of thiazole using a mixture of nitric acid and sulfuric acid . This reaction introduces the nitro group into the thiazole ring, resulting in the formation of 2-Nitro-5-thiazolemethanol.
Industrial Production Methods: Industrial production of 2-Nitro-5-thiazolemethanol may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the nitration process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitro-5-thiazolemethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-5-thiazolemethanol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Nitro-5-thiazolemethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-thiazolemethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects . The thiazole ring can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Nitrothiazole: Similar structure but lacks the hydroxymethyl group.
5-Nitrothiazole: Similar structure but with the nitro group at a different position.
2-Amino-5-thiazolemethanol: Reduction product of 2-Nitro-5-thiazolemethanol.
Uniqueness: 2-Nitro-5-thiazolemethanol is unique due to the presence of both a nitro group and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for synthesizing various derivatives .
Propriétés
Formule moléculaire |
C4H4N2O3S |
|---|---|
Poids moléculaire |
160.15 g/mol |
Nom IUPAC |
(2-nitro-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C4H4N2O3S/c7-2-3-1-5-4(10-3)6(8)9/h1,7H,2H2 |
Clé InChI |
WTJHHHXWXSAHGR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


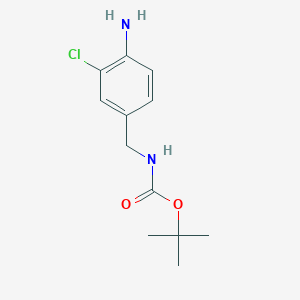
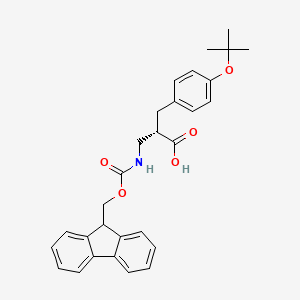

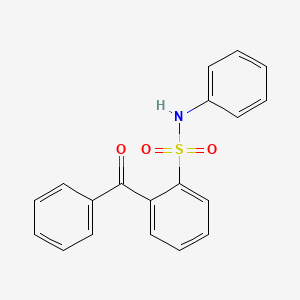
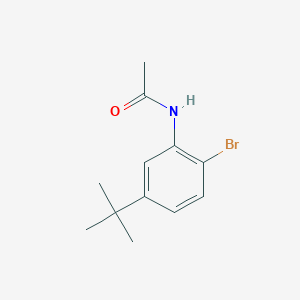
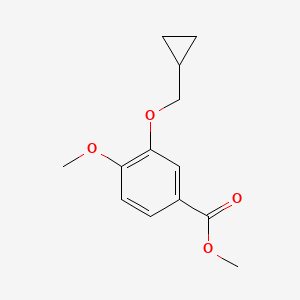
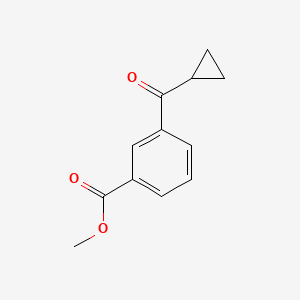
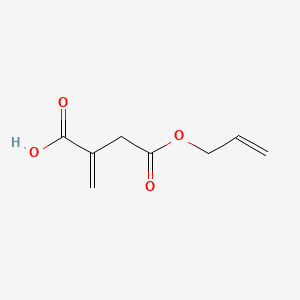

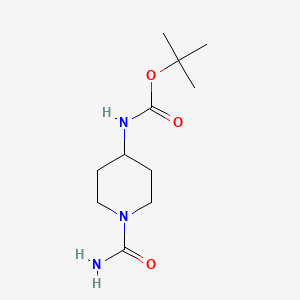
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
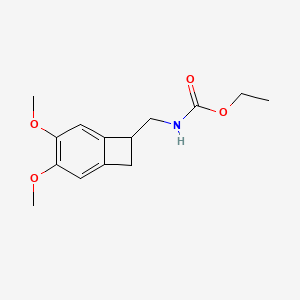
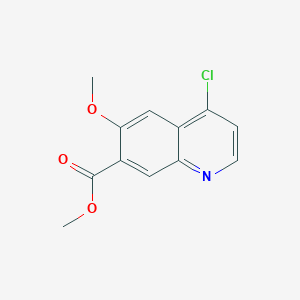
![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)
